3-Methylhexanal

Catalog No.
S584048
CAS No.
19269-28-4
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexanal

CAS Number

19269-28-4

Product Name

3-Methylhexanal

IUPAC Name

3-methylhexanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3

InChI Key

ZSJUABCTGCNBPF-UHFFFAOYSA-N

SMILES

CCCC(C)CC=O

solubility

Very slightly soluble in water; soluble in pentane and diethyl ether
Soluble (in ethanol)

Canonical SMILES

CCCC(C)CC=O

The exact mass of the compound 3-Methylhexanal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; soluble in pentane and diethyl ethersoluble (in ethanol). It belongs to the ontological category of saturated fatty aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methylhexanal (CAS 19269-28-4) is a C7 branched-chain aliphatic aldehyde recognized for its role in creating specific flavor and aroma profiles. Unlike its linear C6 and C7 counterparts, its methyl-branched structure imparts distinct sensory characteristics, often described as sweet, green, and fruity. These compounds are key contributors to the aroma of many foods, either naturally occurring or formed during thermal processing via the Maillard reaction. The precise structure of an aldehyde, including the presence and position of alkyl branches, critically determines its olfactory perception and reactivity, making careful selection essential for targeted formulation outcomes.

Substituting 3-Methylhexanal with a seemingly similar linear aldehyde, such as hexanal or heptanal, is impractical for most applications due to significant shifts in sensory and chemical behavior. Minor changes in molecular structure, like the methyl branch in 3-Methylhexanal, cause substantial, non-linear alterations in odor character and detection thresholds. For example, linear hexanal is primarily associated with a "grassy" or "fatty" profile, while the branched structure of 3-Methylhexanal contributes a distinct fruity or malty character. In thermally processed foods, branched aldehydes like 3-Methylhexanal participate differently in Strecker degradation pathways compared to their linear analogs, generating a unique set of downstream flavor compounds crucial for specific savory or roasted notes. This makes direct substitution a high-risk formulation change that can fundamentally alter the final product's intended flavor, aroma, and consumer acceptance.

Distinct Sensory Profile: Differentiated Green, Fruity, and Malty Notes Compared to Linear Hexanal

Sensory panel data and flavor profile classifications clearly distinguish 3-Methylhexanal from its linear analog, hexanal. While hexanal is strongly characterized by "grassy," "green," and "fatty" notes, 3-Methylhexanal is primarily described with "sweet," "green," and malty or fruity characteristics. This structural isomerism—a methyl group at the 3-position—is sufficient to shift the perceived aroma from a generic green note to a more complex and specific profile, which is a critical differentiator in flavor and fragrance formulation.

Evidence DimensionOdor/Flavor Profile Description
Target Compound DataSweet, green, malty, fruity
Comparator Or BaselineHexanal: Grassy, green, fatty, green apple
Quantified DifferenceQualitative shift from general 'grassy' to specific 'malty/fruity' notes
ConditionsSensory panel evaluations and flavor/fragrance database classifications.

This justifies the procurement of 3-Methylhexanal for applications requiring a specific sweet, fruity, or malty-green character that cannot be achieved with the more common and generic grassy notes of hexanal.

Precursor Suitability: Generates Unique Flavor Signatures in Maillard Reactions

In thermal processing, branched-chain aldehydes like 3-Methylhexanal serve as precursors to distinct classes of aroma compounds not formed from linear aldehydes. During the Maillard reaction, the Strecker degradation of amino acids in the presence of dicarbonyls produces aldehydes. The structure of the aldehyde directly influences the subsequent reaction pathways. Branched aldehydes are known to be key intermediates in the formation of malty, chocolate, or savory notes in products like bread crust, fermented sausages, and roasted cocoa, a role that linear aldehydes like hexanal cannot fulfill.

Evidence DimensionMaillard Reaction Product Profile
Target Compound DataPrecursor to specific malty, savory, and roasted flavor compounds.
Comparator Or BaselineLinear aldehydes (e.g., hexanal) primarily contribute to green or fatty notes and their corresponding degradation products.
Quantified DifferenceGenerates a different class of downstream aroma compounds (e.g., malty, chocolate-like) compared to the grassy/fatty-derived products from linear aldehydes.
ConditionsThermal food processing, such as baking, roasting, or frying, involving amino acids and reducing sugars.

For creating specific cooked, roasted, or savory flavors, 3-Methylhexanal is a functionally superior precursor, making it a necessary choice over linear analogs in processed food applications.

Formulation of Complex Fruit and Melon Flavors

Where a standard 'green' note is insufficient, 3-Methylhexanal is the appropriate choice for building nuanced fruit flavors. Its characteristic sweet, fruity, and slightly malty profile makes it suitable for creating authentic melon, tropical, or berry flavor systems where the generic grassy note of hexanal would be detrimental.

Development of Authentic Savory and Cooked Flavors

As a key intermediate in thermal flavor generation, 3-Methylhexanal is essential for process flavor applications. It should be selected as a precursor in reaction systems designed to mimic the taste of baked goods, roasted meats, or fermented products, as its branched structure is critical for generating the desired malty and savory notes during the Maillard reaction.

Enhancement of High-Impact Fragrance Compositions

In perfumery, the unique profile of 3-Methylhexanal allows it to add a diffusive, fresh, and complex green-fruity top note. It is the right choice when a perfumer needs to move beyond simple green or citrus aldehydes to impart a more sophisticated and less common character to a fragrance, particularly in personal care or air care applications.

Physical Description

Colourless to pale yellow clear liquid; Sweet green aroma

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Density

0.800-0.805

UNII

XUF7U8UTGI

GHS Hazard Statements

Aggregated GHS information provided by 1412 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19269-28-4

Wikipedia

3-methylhexanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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